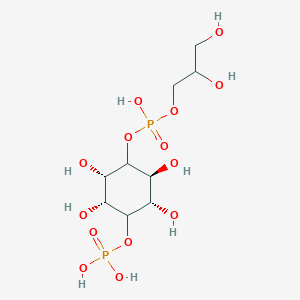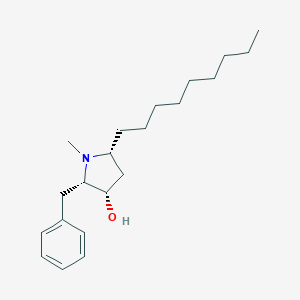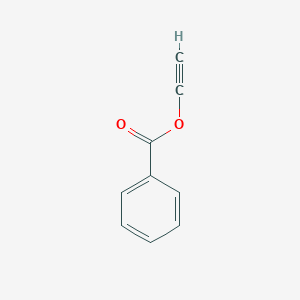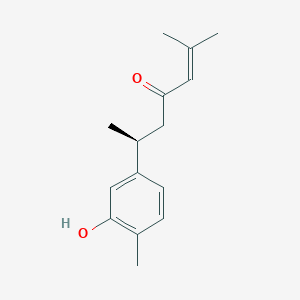
Gro-pip
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gro-pip is a novel method of plant cultivation that has gained popularity in recent years. The method involves growing plants in a closed system where the roots are suspended in nutrient-rich water, without the need for soil. This technique is gaining popularity due to its ability to produce high yields of crops in a small space, making it an ideal solution for urban agriculture.
Aplicaciones Científicas De Investigación
Gro-pip has numerous scientific research applications, including plant physiology, plant genetics, and plant pathology. Plant physiologists can use Gro-pip to study the effects of different nutrients on plant growth and development. Plant geneticists can use Gro-pip to study the inheritance of traits in plants. Plant pathologists can use Gro-pip to study the effects of pathogens on plant growth and development.
Mecanismo De Acción
The mechanism of action of Gro-pip is based on the principles of hydroponics. The plants are grown in a nutrient-rich solution that provides all the necessary nutrients for growth. The roots of the plants are suspended in the solution, allowing them to take up the nutrients they need. The oxygenation of the solution is critical for the growth of the plants, as it allows the roots to absorb oxygen, which is necessary for respiration.
Biochemical and Physiological Effects:
Gro-pip has numerous biochemical and physiological effects on plants. The nutrient-rich solution provides all the necessary nutrients for growth, resulting in faster growth rates and higher yields. The lack of soil also reduces the risk of soil-borne diseases, resulting in healthier plants. The closed system also reduces the need for pesticides and herbicides, resulting in a more sustainable and environmentally friendly method of plant cultivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Gro-pip has numerous advantages for lab experiments, including the ability to control the nutrient solution, the ability to grow plants in a small space, and the ability to grow plants year-round. However, there are also limitations to using Gro-pip for lab experiments, including the cost of the equipment, the need for specialized knowledge, and the need for regular maintenance.
Direcciones Futuras
There are numerous future directions for Gro-pip, including the development of new nutrient solutions, the optimization of growth conditions, and the development of new plant varieties that are better suited for hydroponic cultivation. Additionally, there is a growing interest in using Gro-pip for urban agriculture, which could help to address food insecurity in urban areas. Overall, Gro-pip has the potential to revolutionize the way we grow plants and could play a critical role in meeting the food demands of a growing population.
Métodos De Síntesis
The Gro-pip system is a closed hydroponic system that utilizes a combination of water, nutrients, and oxygen to promote plant growth. The system consists of a reservoir that holds the nutrient solution, a pump that circulates the solution, and a network of pipes that deliver the solution to the plants. The plants are grown in net pots that are suspended above the nutrient solution, allowing the roots to grow down into the solution.
Propiedades
Número CAS |
125638-70-2 |
|---|---|
Nombre del producto |
Gro-pip |
Fórmula molecular |
C9H20O14P2 |
Peso molecular |
414.19 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl [(2S,3R,5S,6S)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C9H20O14P2/c10-1-3(11)2-21-25(19,20)23-9-6(14)4(12)8(5(13)7(9)15)22-24(16,17)18/h3-15H,1-2H2,(H,19,20)(H2,16,17,18)/t3?,4-,5+,6-,7-,8?,9?/m0/s1 |
Clave InChI |
MRHAWIJFXZJZEV-AAZNCPQRSA-N |
SMILES isomérico |
C(C(COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)OP(=O)(O)O)O)O)O)O |
SMILES |
C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O)O |
SMILES canónico |
C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O)O |
Sinónimos |
alpha-glycerophosphoinositol 4-phosphate glycero-3-phosphoinositol 4-phosphate glycerophosphoinositol 4-phosphate Gro-PIP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)




